

# The Pharmacodynamics of CYB210010: A Technical Overview

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Compound of Interest		
Compound Name:	CYB210010	
Cat. No.:	B15614101	Get Quote

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### Introduction

CYB210010 is a novel, potent, and long-acting serotonin 5-HT2 receptor agonist derived from the 2C-X phenethylamine scaffold.[1][2] Developed by Cybin Inc., this compound has demonstrated a unique pharmacodynamic and pharmacokinetic profile in preclinical studies, suggesting its potential as a therapeutic agent for psychiatric and neurological disorders.[3] This technical guide provides an in-depth summary of the currently available pharmacodynamic data for CYB210010, details the experimental methodologies used in its characterization, and visualizes key pathways and processes.

# **Pharmacodynamic Profile**

**CYB210010** exhibits high agonist potency at serotonin 5-HT2A and 5-HT2C receptors.[1][2] Its activity at the 5-HT2A receptor is believed to mediate its primary psychoactive and therapeutic effects. The compound shows modest selectivity over the 5-HT1A, 5-HT2B, and 5-HT6 receptor subtypes.[1][2] Notably, **CYB210010** also interacts with adrenergic  $\alpha$ 2A and  $\alpha$ 2C receptors with modest potency. It has been shown to be orally bioavailable in multiple species and readily crosses the blood-brain barrier.[1][2][4]

# **Quantitative Data Summary**



The following tables summarize the in vitro receptor binding and functional activity of **CYB210010**.

Table 1: In Vitro Receptor Functional Potency (EC50)

Receptor	EC50 (nM)
5-HT2A	4.1
5-HT2B	88
5-HT2C	7.3
Human α2A	171 (partial agonist)

Table 2: In Vitro Receptor Binding Affinity (Ki)



Receptor/Target	Ki (nM)	Percent Inhibition @ 10 μM
Serotonergic Receptors		
5-HT1A	32	98
5-HT1B	949	83
5-HT2A	0.35	100
5-HT2B	6.7	100
5-HT2C	0.55	99
5-HT3	-	0
5-HT5A	-	20
5-HT6	65	98
5-HT7	4918	98
5-HT transporter	-	-
Secondary Targets		
Adrenergic α2A	72	-
Adrenergic α2C	108	-
Adrenergic α2B	1052	-
Adrenergic α2	-	97
Adrenergic β2	-	52
L-Type Ca2+ channel	-	85
Na+ channel (Site 2)	-	68
Dopamine D3	-	70
Muscarinic M1	-	88
Muscarinic M3	-	79
Muscarinic M4	-	86



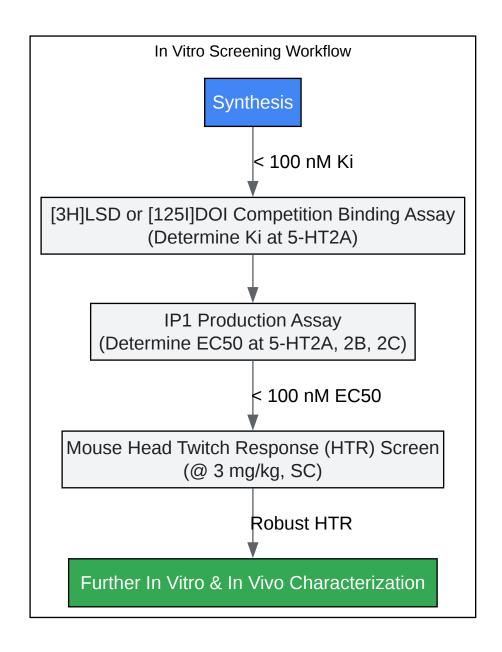
Muscarinic M5	-	49
μ Opioid	-	64
Sigma	-	30

# Experimental Protocols In Vitro Receptor Pharmacology

- 1. Receptor Binding Assays: Competitive binding assays were conducted to determine the binding affinity (Ki) of **CYB210010** for various receptors. While specific radioligands used for each target were not detailed in the available documents, a general protocol for such an assay involves:
- Preparation of cell membranes: Membranes from cells expressing the target receptor are prepared.
- Incubation: A constant concentration of a specific radioligand (e.g., [3H]LSD or [125I]DOI for 5-HT2A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug (CYB210010).
- Separation: Bound and free radioligand are separated by rapid filtration.
- Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
- Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
- 2. Functional Assays (IP1 Production): The functional potency (EC50) of **CYB210010** at Gq-coupled receptors like 5-HT2A, 5-HT2B, and 5-HT2C was determined by measuring the production of inositol monophosphate (IP1), a downstream metabolite of the second messenger inositol trisphosphate (IP3). A common method for this is a homogeneous time-resolved fluorescence (HTRF) assay:
- Cell Culture: Cells expressing the receptor of interest are cultured in microplates.



- Stimulation: The cells are stimulated with varying concentrations of **CYB210010** in the presence of LiCl, which inhibits the degradation of IP1.
- Lysis and Detection: The cells are lysed, and the accumulated IP1 is detected using a
  competitive immunoassay. In this assay, native IP1 competes with a labeled IP1 analog for
  binding to a specific antibody. The HTRF signal is inversely proportional to the concentration
  of IP1 produced by the cells.
- Data Analysis: The concentration of CYB210010 that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.





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Screening cascade for novel 5-HT2 receptor agonists.

## In Vivo Behavioral Pharmacology

Mouse Head-Twitch Response (HTR): The HTR in mice is a well-established behavioral proxy for 5-HT2A receptor activation and potential psychedelic-like activity in humans.

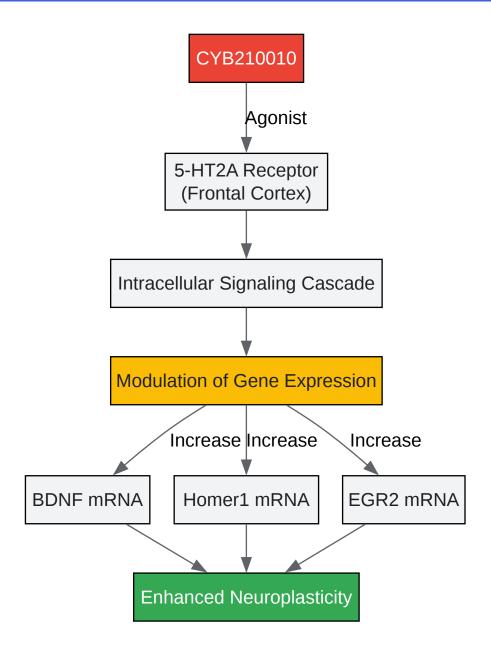
- Animals: C57BL/6J mice are commonly used for this assay.
- Drug Administration: CYB210010 was administered either subcutaneously (SC) or orally (PO) at various doses (e.g., 0.1-3 mg/kg).[1][2]
- Observation: Following drug administration, mice are placed in an observation chamber, and the number of head twitches is counted over a specified period.
- Studies Conducted: Dose-response studies, duration of effect studies, and the impact of repeat dosing (tachyphylaxis) were evaluated using the HTR model.

# **Gene Expression Analysis**

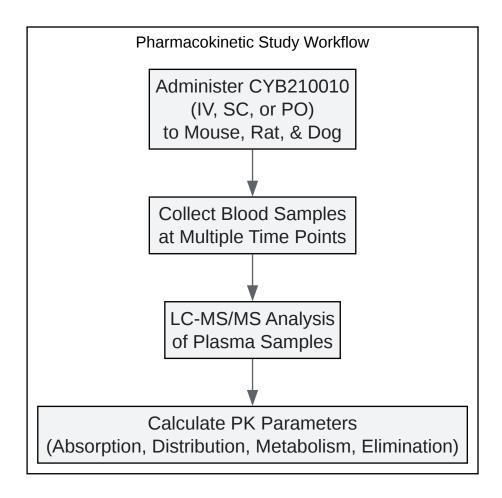
To investigate the effects of **CYB210010** on neuroplasticity, changes in the mRNA levels of specific genes were measured in the mouse frontal cortex and hippocampus.

- Dosing: Mice were administered either an acute high dose (3 mg/kg SC) or repeated low doses (0.3 mg/kg SC for 4 consecutive days) of CYB210010.
- Tissue Collection: The frontal cortex and hippocampus were collected 2 hours after the final dose.
- Analysis: While the specific method was not detailed, such studies typically involve quantitative real-time polymerase chain reaction (qRT-PCR) or RNA sequencing to measure the mRNA levels of target genes such as Brain-Derived Neurotrophic Factor (BDNF), Homer1, and Early Growth Response 2 (EGR2).









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